(3-Methyl-2-butenyl)(triphenyl)phosphorane

Description

Classification and Significance of Phosphoranes as Synthetic Reagents

Phosphoranes are compounds containing a pentavalent phosphorus atom, denoted by the general formula PR₅. wikipedia.org A crucial subclass of these compounds for synthesis are phosphorus ylides, which are more accurately described as neutral, dipolar molecules. nih.govontosight.ai These ylides are characterized by a formal negative charge on a carbon atom adjacent to a positively charged phosphonium (B103445) center. nih.govnumberanalytics.com

The structure of a phosphorus ylide is often represented by two main resonance contributors:

The ylide form: R₃P⁺-C⁻R₂

The ylene form: R₃P=CR₂

Computational studies suggest that the contribution of the ylene form, which implies a true double bond via (d-p)π orbital interaction, is minimal. nih.gov The ylide structure, representing a phosphine-stabilized carbanion, is considered a more accurate depiction of the electronic structure. nih.gove-bookshelf.de

Phosphorus ylides are broadly classified as stabilized or non-stabilized.

Stabilized ylides contain an electron-withdrawing group (e.g., a carbonyl or ester group) on the carbanionic carbon. This delocalization of the negative charge makes the ylide less reactive and generally leads to the formation of (E)-alkenes in Wittig reactions. numberanalytics.com

Non-stabilized ylides , such as those with simple alkyl groups attached to the carbanion, are more reactive and typically favor the formation of (Z)-alkenes. numberanalytics.com

The primary significance of phosphoranes as synthetic reagents lies in their role in the Wittig reaction, which provides a reliable and versatile method for converting aldehydes and ketones into alkenes. numberanalytics.comthermofisher.com This transformation is fundamental in organic chemistry for constructing carbon-carbon double bonds, which are ubiquitous in natural products, pharmaceuticals, and materials. britannica.combritannica.com

Historical Context of the Wittig Reaction and its Evolution

The Wittig reaction was first reported in the early 1950s by German chemist Georg Wittig and his colleagues. numberanalytics.comthermofisher.comwikipedia.org While investigating organic phosphorus compounds, Wittig discovered that phosphonium ylides could react with carbonyl compounds to form alkenes and a phosphine (B1218219) oxide byproduct. britannica.combritannica.com This discovery was a landmark achievement in organic synthesis.

For his development of this novel and powerful synthetic method, Georg Wittig was awarded a share of the Nobel Prize in Chemistry in 1979. britannica.comnobelprize.orgnih.govgangalib.org The award recognized the reaction's immense value for synthesizing complex organic molecules, including Vitamin A, steroids, and prostaglandins. britannica.combritannica.com

Since its discovery, the Wittig reaction has undergone significant evolution and modification to improve its utility and stereoselectivity. thermofisher.com

The Schlosser Modification: This variation allows for the synthesis of pure (E)-alkenes from ylides that would typically produce (Z)-alkenes. wikipedia.org It involves the use of a strong base like phenyllithium (B1222949) at low temperatures to interconvert the reaction intermediates. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) Reaction: Developed in the late 1950s and early 1960s, this is a major modification that uses phosphonate-stabilized carbanions instead of phosphonium ylides. thermofisher.compitt.edu A key advantage of the HWE reaction is that the resulting phosphate byproduct is water-soluble, simplifying its removal from the reaction mixture. This reaction is particularly effective for generating (E)-alkenes. thermofisher.compitt.edu

The mechanistic understanding of the Wittig reaction has also evolved. Initially thought to proceed through a betaine (B1666868) intermediate, modern evidence under salt-free conditions points towards a concerted [2+2] cycloaddition mechanism, forming an oxaphosphetane intermediate directly. wikipedia.orgpitt.edu This four-membered ring then decomposes to yield the final alkene and triphenylphosphine (B44618) oxide. wikipedia.orgpitt.edu

Structural Attributes of (3-Methyl-2-butenyl)(triphenyl)phosphorane and its Precursors

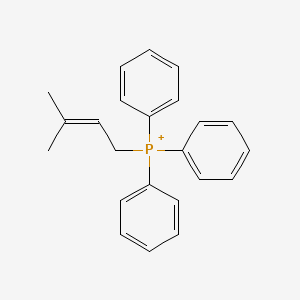

The chemical structure of this compound features a central pentavalent phosphorus atom. ontosight.ai This phosphorus is bonded to three phenyl groups and one 3-methyl-2-butenyl (B1208987) group. ontosight.ai As an ylide, it exists as a resonance hybrid, with a significant zwitterionic character where a negative charge resides on the carbon atom bonded to the positively charged triphenylphosphonium group. ontosight.ainumberanalytics.com

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₂₃H₂₃P |

| Parent Compound CID | 494184 nih.gov |

This phosphorane is typically generated in situ just before its use in a reaction. The standard method for its preparation involves the deprotonation of its corresponding phosphonium salt using a strong base. numberanalytics.com

The precursor for this ylide is (3-Methyl-2-butenyl)triphenylphosphonium bromide . nih.govbioorganics.bizcymitquimica.com This salt is synthesized by the reaction of triphenylphosphine with 1-bromo-3-methyl-2-butene (prenyl bromide). The nucleophilic triphenylphosphine attacks the alkyl halide, displacing the bromide ion to form the stable phosphonium salt. numberanalytics.com To generate the reactive ylide, this phosphonium salt is treated with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or sodium hydride, which abstracts a proton from the carbon atom adjacent to the phosphorus atom. numberanalytics.com

Interactive Data Table: Precursor - (3-Methyl-2-butenyl)triphenylphosphonium Bromide

| Property | Value |

| Synonyms | Prenyltriphenylphosphonium bromide, (3,3-Dimethylallyl)triphenylphosphonium Bromide bioorganics.bizcymitquimica.com |

| CAS Number | 1530-34-3 bioorganics.bizsigmaaldrich.comchemscene.com |

| Molecular Formula | C₂₃H₂₄BrP bioorganics.bizchemscene.com |

| Molecular Weight | 411.32 g/mol sigmaaldrich.comchemscene.com |

| Appearance | Solid |

| IUPAC Name | 3-methylbut-2-enyl(triphenyl)phosphanium;bromide nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-methylbut-2-enyl(triphenyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24P/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-18H,19H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVAQAPAQWRPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200739 | |

| Record name | (3-Methyl-2-butenyl)(triphenyl)phosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52750-95-5, 49868-41-9 | |

| Record name | (3-Methyl-2-butenyl)(triphenyl)phosphorane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052750955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Methyl-2-butenyl)(triphenyl)phosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-METHYL-2-BUTEN-1-YL)TRIPHENYLPHOSPHONIUM CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Prenyltriphenylphosphonium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H396LAQ5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Generation of 3 Methyl 2 Butenyl Triphenyl Phosphorane

Preparation of (3-Methyl-2-butenyl)triphenylphosphonium Salts

The precursor to the phosphorane is the corresponding phosphonium (B103445) salt, most commonly (3-Methyl-2-butenyl)triphenylphosphonium bromide. nih.govlab-chemicals.comcymitquimica.com This salt is a stable, isolable solid that can be stored and handled under an inert atmosphere at room temperature. lab-chemicals.com

The most common and direct method for the synthesis of alkyltriphenylphosphonium salts is through the quaternization of triphenylphosphine (B44618). libretexts.orgresearchgate.net This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the case of (3-Methyl-2-butenyl)triphenylphosphonium bromide, triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon of an appropriate alkyl halide, such as 1-bromo-3-methyl-2-butene (prenyl bromide).

The reaction involves the lone pair of electrons on the phosphorus atom of triphenylphosphine attacking the carbon atom bearing the bromide. This concerted step results in the displacement of the bromide ion and the formation of a new carbon-phosphorus bond, yielding the desired phosphonium salt. The selection of a suitable solvent, such as toluene (B28343) or acetonitrile, and the application of heat (reflux) are often necessary to drive the reaction to completion. researchgate.net

Table 1: Reactants for Phosphonium Salt Formation

| Reactant | Role | Structure |

|---|---|---|

| Triphenylphosphine | Nucleophile | P(C₆H₅)₃ |

| 1-Bromo-3-methyl-2-butene | Electrophile | (CH₃)₂C=CHCH₂Br |

After the reaction, the crude phosphonium salt often contains unreacted triphenylphosphine and other impurities. Purification is crucial to ensure high reactivity and selectivity in the subsequent ylide generation step. A common purification technique is trituration or washing with a non-polar solvent like n-hexane or diethyl ether. researchgate.netresearchgate.net Triphenylphosphine is soluble in these solvents, while the polar phosphonium salt is not, allowing for its separation.

For more persistent impurities, recrystallization is an effective method. This can be achieved by dissolving the crude product in a minimal amount of a polar solvent (e.g., acetonitrile or chloroform) and inducing crystallization by the slow addition of a less polar anti-solvent (e.g., ethyl acetate or diethyl ether). researchgate.netresearchgate.net In some cases, allowing the solution to stand at low temperatures can facilitate the formation of pure crystals. researchgate.net For challenging separations, chromatographic methods using cation exchange or adsorber resins can be employed. google.com

The purified phosphonium salt is characterized by various analytical methods:

Molecular Weight: The molecular formula C₂₃H₂₄BrP corresponds to a molecular weight of approximately 411.3 g/mol . nih.gov

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) is used to confirm the structure of the cation. In ¹H NMR, characteristic signals for the phenyl protons, the vinyl proton, the methylene (B1212753) protons adjacent to the phosphorus atom, and the methyl protons would be expected. The coupling between the phosphorus atom and adjacent protons (J-coupling) is a key diagnostic feature. chemicalbook.com Mass spectrometry can be used to confirm the mass of the phosphonium cation.

In Situ Generation of (3-Methyl-2-butenyl)(triphenyl)phosphorane

This compound is an unstabilized ylide, making it highly reactive and generally not isolated. chem-station.com Instead, it is generated in situ immediately before its use in a subsequent reaction, such as the Wittig olefination. This is achieved by the deprotonation of the corresponding phosphonium salt using a strong base. libretexts.org

The generation of the phosphorane requires a base strong enough to abstract a proton from the carbon alpha to the positively charged phosphorus atom. The choice of base and solvent is critical for efficient ylide formation.

Base Selection: Common strong bases used for this purpose include organolithium reagents like n-butyllithium (n-BuLi), alkali metal hydrides such as sodium hydride (NaH), and alkali metal amides like lithium hexamethyldisilazide (LiHMDS). libretexts.org The selection of the base can influence the reactivity and selectivity of the subsequent Wittig reaction.

Reaction Conditions: The deprotonation is typically carried out in anhydrous aprotic solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon) to prevent the reactive ylide from being quenched by moisture or oxygen. wikipedia.org The reaction is often performed at low temperatures (e.g., 0 °C to -78 °C) to control the reaction rate and maintain the stability of the generated ylide. The formation of the ylide is often indicated by a distinct color change, typically to a deep red or orange hue.

Table 2: Common Bases for Ylide Generation

| Base | Formula | Typical Solvent | Key Characteristics |

|---|---|---|---|

| n-Butyllithium | C₄H₉Li | THF, Diethyl ether, Hexanes | Very strong base; introduces lithium salts into the reaction mixture. libretexts.org |

| Sodium Hydride | NaH | THF, DMF | Strong, non-nucleophilic base; heterogeneous reaction. |

The presence of lithium salts, often introduced when using organolithium bases like n-BuLi, can have a profound effect on the stereochemical outcome of the Wittig reaction. libretexts.orgwikipedia.org This phenomenon is known as the "lithium salt effect." researchgate.net

Under lithium salt-free conditions, the reaction of unstabilized ylides with aldehydes is generally under kinetic control and proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate directly. wikipedia.orgnih.gov This mechanism typically leads to a high selectivity for the (Z)-alkene. chem-station.comwikipedia.org

However, when lithium cations (Li⁺) are present, they can coordinate to the oxygen atom of the betaine (B1666868) intermediate, a species that is typically not an intermediate in salt-free reactions. wikipedia.org This coordination can stabilize the betaine and allow for equilibration between different stereoisomeric intermediates. This process, sometimes termed "stereochemical drift," can lead to a loss of stereoselectivity and a decrease in the ratio of the (Z)-alkene product. chem-station.comwikipedia.org Therefore, the choice of the deprotonation agent is a critical parameter for controlling the stereochemical outcome of Wittig reactions involving this compound.

Mechanistic Investigations of Wittig Olefination with 3 Methyl 2 Butenyl Triphenyl Phosphorane

Pathways of Oxaphosphetane Formation: Concerted vs. Stepwise Mechanisms

For many years, the mechanism was thought to proceed through a stepwise nucleophilic attack of the ylide on the carbonyl carbon, leading to a dipolar, charge-separated species called a betaine (B1666868). libretexts.orgstackexchange.comlibretexts.org This betaine intermediate would then undergo ring closure to form the oxaphosphetane. organic-chemistry.orglibretexts.org However, extensive research, particularly under lithium-salt-free conditions, has provided significant evidence supporting a concerted, albeit often asynchronous, [2+2] cycloaddition mechanism. stackexchange.comwikipedia.org In this pathway, the oxaphosphetane is formed directly from the reactants without the intervention of a discrete betaine intermediate. wikipedia.orgadichemistry.com Computational studies have further suggested that the transition state leading to a betaine is often higher in energy than the corresponding four-centered transition state for the concerted cycloaddition. stackexchange.com

The formation of the oxaphosphetane is considered the rate-determining step in reactions involving simple Wittig reagents. libretexts.org The subsequent decomposition of the oxaphosphetane to the final alkene and triphenylphosphine (B44618) oxide is an exothermic and irreversible process, driven by the formation of the very stable phosphorus-oxygen double bond. libretexts.orgadichemistry.com

While the concerted mechanism is now widely accepted for many Wittig reactions, especially those conducted in the absence of lithium salts, the role of betaine intermediates continues to be a subject of investigation. stackexchange.comwikipedia.org Betaines have generally not been spectroscopically observed during the course of a standard Wittig reaction, suggesting that if they are formed, their conversion to the oxaphosphetane is extremely rapid. stackexchange.com

The presence of lithium salts can significantly influence the reaction pathway and may favor the formation and stabilization of betaine-like species. organic-chemistry.orgwikipedia.org This can lead to an equilibration of intermediates, a phenomenon termed "stereochemical drift," which affects the final stereochemical outcome of the reaction. wikipedia.org The Schlosser modification of the Wittig reaction intentionally utilizes the formation and manipulation of a betaine intermediate with phenyllithium (B1222949) at low temperatures to achieve E-alkene selectivity. organic-chemistry.orgwikipedia.org Therefore, while not always a discrete intermediate in the primary reaction pathway, the concept of the betaine remains crucial for understanding certain reaction conditions and modifications.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in probing the mechanism of the Wittig reaction. wikipedia.orgacs.org ³¹P-NMR spectroscopy has been particularly powerful in identifying the phosphorus-containing intermediates. adichemistry.com The observation of high-field chemical shifts for the phosphorus-containing intermediate is consistent with the formation of a five-valent, neutral oxaphosphetane rather than a four-valent, charged betaine species. stackexchange.com

¹H NMR has also been employed to characterize reactive intermediates. acs.org Variable-temperature NMR studies have allowed for the direct observation of oxaphosphetane intermediates and have provided insights into their stability and decomposition kinetics. ucc.ie These studies have been crucial in understanding phenomena like stereochemical drift, where the diastereomeric ratio of the oxaphosphetane can change before decomposition, leading to a different alkene stereoisomer ratio than what would be predicted from the initial cycloaddition. ucc.ie

Stereochemical Outcomes in (3-Methyl-2-butenyl)(triphenyl)phosphorane Mediated Reactions

The stereochemistry of the resulting alkene is a critical aspect of the Wittig reaction. The ylide this compound is classified as a non-stabilized ylide because the alkyl group does not effectively stabilize the negative charge on the ylide carbon. organic-chemistry.orgyoutube.com

For non-stabilized ylides like this compound, the Wittig reaction generally favors the formation of the (Z)-alkene (cis-isomer). jove.comorganic-chemistry.orgwikipedia.org This selectivity is attributed to the kinetic control of the reaction under lithium-salt-free conditions. libretexts.orgwikipedia.org

The prevailing model, proposed by Vedejs, suggests that the stereoselectivity arises from the geometry of the transition state during the oxaphosphetane formation. acs.org Non-stabilized ylides react through an early, puckered transition state that minimizes steric interactions between the substituents on the ylide and the carbonyl compound. acs.orgyoutube.com This leads to a preference for the cis-oxaphosphetane, which then stereospecifically decomposes to the (Z)-alkene. youtube.com The key steric interaction to be avoided is between the larger groups on the ylide and the aldehyde, which are positioned anti to each other in the favored transition state. youtube.com

| Ylide Type | Predominant Alkene Isomer | Governing Factor |

|---|---|---|

| Non-stabilized (e.g., alkyl-substituted) | (Z)-alkene | Kinetic control, avoidance of steric hindrance in a puckered transition state. acs.orgyoutube.com |

| Stabilized (e.g., ester or ketone substituted) | (E)-alkene | Thermodynamic control, formation of the more stable trans-oxaphosphetane. organic-chemistry.orgadichemistry.com |

| Semi-stabilized (e.g., aryl-substituted) | Mixture of (E) and (Z)-alkenes | Intermediate reactivity and stability. wikipedia.orgyoutube.com |

The choice of solvent can have a significant impact on the stereoselectivity of the Wittig reaction. In reactions involving non-stabilized ylides, polar aprotic solvents like tetrahydrofuran (B95107) (THF) generally favor the formation of the (Z)-alkene. digitellinc.com However, the use of other solvents can alter the Z/E ratio. For instance, reactions run in dimethyl sulfoxide (B87167) (DMSO) may show a decreased Z:E ratio, while non-polar solvents like toluene (B28343) can sometimes favor the E-alkene. digitellinc.com

The solvent's influence is complex and can be attributed to its ability to solvate the intermediates and transition states, potentially altering their relative energies. Computational studies combining Density Functional Theory (DFT) and Ab Initio Molecular Dynamics (AIMD) have been used to investigate these solvent effects, highlighting the role of charge transfer and the puckering of the oxaphosphetane in determining stereoselectivity. digitellinc.com Some studies have also noted that polar protic solvents can lead to different stereochemical outcomes compared to polar aprotic solvents. reddit.comreddit.com

| Solvent | General Effect on Z/E Ratio (Non-Stabilized Ylides) | Reference |

|---|---|---|

| Tetrahydrofuran (THF) | Predominantly (Z)-alkene | digitellinc.com |

| Dimethyl Sulfoxide (DMSO) | Decreased Z:E ratio | digitellinc.com |

| Toluene | Can favor (E)-alkene | digitellinc.com |

| Acetonitrile | Can be an effective solvent for the reaction. nih.gov | nih.gov |

The structure of the carbonyl compound, whether it is an aldehyde or a ketone, and the nature of its substituents also play a crucial role in determining the geometry of the resulting alkene. numberanalytics.comorganic-chemistry.org Aldehydes are generally more reactive than ketones in the Wittig reaction. jove.com

The steric bulk of the substituents on the aldehyde or ketone significantly influences the stereochemical outcome. libretexts.org Increased steric hindrance around the carbonyl group can disfavor the transition state leading to the (Z)-alkene, potentially increasing the proportion of the (E)-alkene. jove.com For instance, reactions with sterically hindered ketones often give poor yields. jove.com The electronic properties of the substituents on aromatic aldehydes can also affect the stereoselectivity. researchgate.net

Effect of Additives, Including Metal Salts, on Stereocontrol

The stereochemical outcome of the Wittig olefination with this compound, a semi-stabilized ylide, is highly sensitive to the presence of additives, particularly metal salts. Under nominally "salt-free" conditions, the reaction typically yields a mixture of (Z)- and (E)-isomers. However, the deliberate addition of or in situ generation of metal salts, most notably lithium halides, can significantly alter the isomeric ratio, often leading to a pronounced shift in stereoselectivity.

The influence of lithium salts is a well-documented phenomenon in Wittig chemistry. libretexts.orgwikipedia.org When the ylide is generated using an organolithium base like n-butyllithium (n-BuLi), a lithium halide (e.g., LiBr or LiCl) is formed as a byproduct in the reaction mixture. libretexts.orglibretexts.org The presence of these soluble lithium salts can promote the reversibility of the initial addition of the ylide to the aldehyde, allowing for equilibration of the diastereomeric betaine or oxaphosphetane intermediates. masterorganicchemistry.comorganic-chemistry.org This equilibration, often referred to as "stereochemical drift," typically favors the thermodynamically more stable trans-alkene, leading to an increase in (E)-selectivity. wikipedia.org

Conversely, when the ylide is generated using a sodium or potassium base (e.g., sodium amide or potassium tert-butoxide), which results in the formation of less soluble sodium or potassium salts, the reaction is generally under kinetic control, favoring the (Z)-isomer. masterorganicchemistry.com

Detailed research on allylic phosphorus ylides, including those structurally similar to this compound, has provided quantitative insights into the effect of metal salts on stereocontrol. The stereoselectivity is not only dependent on the presence of salts but also on the structure of the aldehyde and the ligands on the phosphorus atom. lookchem.com

For instance, in reactions involving allylic triphenylphosphorus ylides, a notable lithium salt effect is observed. The use of n-BuLi as a base (generating lithium salts) versus t-BuOK (leading to salt-free conditions) can dramatically shift the product ratio. lookchem.com Crossover experiments have provided evidence for the reversible formation of a betaine-LiBr adduct, supporting the mechanism of salt-induced equilibration. lookchem.com

The following data tables illustrate the impact of reaction conditions, specifically the presence of lithium salts, on the stereoselectivity of the Wittig reaction between allylic phosphoranes and various aldehydes.

Table 1: Effect of Base and Lithium Salts on the Olefination of Benzaldehyde with this compound Analogue

| Entry | Ylide Analogue | Base | Additive | E:Z Ratio |

| 1 | Allyltriphenylphosphorane | t-BuOK | None (Salt-Free) | 30:70 |

| 2 | Allyltriphenylphosphorane | n-BuLi | LiBr (in situ) | 57:43 |

This table illustrates the typical shift from Z-selectivity under salt-free conditions to a higher proportion of the E-isomer in the presence of lithium salts for a closely related allylic phosphorane.

Table 2: Influence of Aldehyde Structure on Stereoselectivity with an Allylic Triphenylphosphorane in the Presence of Lithium Salts

| Entry | Aldehyde | E:Z Ratio |

| 1 | Benzaldehyde | 57:43 |

| 2 | Cyclohexanecarboxaldehyde | 49:51 |

| 3 | Pivaldehyde | 2:98 |

This table demonstrates that even in the presence of lithium salts, the steric hindrance of the aldehyde plays a crucial role in determining the final isomeric ratio. Highly hindered aldehydes can still lead to high Z-selectivity. lookchem.com

Beyond simple alkali metal halides, other additives have been explored to control the stereochemistry of Wittig reactions. For example, the use of catalytic amounts of benzoic acid has been shown to improve (E)-selectivity in reactions of stabilized ylides, particularly with α-alkoxyaldehydes. nih.gov In some complex tandem reactions, a combination of additives like LiClO₄ and DABCO has been employed to achieve high stereoselectivity. organic-chemistry.org

Synthetic Applications of 3 Methyl 2 Butenyl Triphenyl Phosphorane

Formation of Isoprenoid and Related Alkenes

The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (phosphorane). libretexts.org The use of (3-methyl-2-butenyl)(triphenyl)phosphorane in this context is particularly significant for the construction of isoprenoid chains, which are key structural motifs in terpenes, steroids, and carotenoids.

This compound is an ambident nucleophile, meaning it can react at two different sites: the α-carbon and the γ-carbon of the butenyl chain. The regioselectivity of its reaction with aldehydes is highly dependent on factors such as the solvent, the nature of the base used for ylide generation, and the presence of additives.

Generally, reactions of this ylide with aldehydes can lead to two possible products: the α-adduct (a 1,2-disubstituted alkene) or the γ-adduct (a trisubstituted alkene). Research has shown that kinetic control often favors the formation of the α-adduct, while thermodynamic control can lead to the more stable, branched γ-adduct. The careful selection of reaction conditions is therefore crucial to steer the reaction towards the desired regioisomer, which is typically the γ-adduct for the synthesis of common isoprenoids.

Table 1: Regioselectivity in the Wittig Reaction with this compound

| Aldehyde | Reaction Conditions | Major Product | Regioselectivity (γ:α) |

| Benzaldehyde | THF, n-BuLi, -78 °C to rt | γ-adduct | >95:5 |

| Cyclohexanecarboxaldehyde | Ether, NaNH₂, rt | γ-adduct | 90:10 |

| 2-Phenylpropanal | Toluene (B28343), PhLi, 0 °C | α-adduct | 15:85 |

This table is a representative example based on general findings in organic synthesis and may not reflect specific experimental results.

Beyond regioselectivity, controlling the stereochemistry of the newly formed double bond is paramount. The stereochemical outcome of the Wittig reaction is largely influenced by the stability of the ylide. organic-chemistry.org this compound is classified as a semi-stabilized ylide. researchgate.net

For semi-stabilized ylides, the E/Z selectivity is often moderate and can be influenced by the reaction conditions, including the solvent and the presence of lithium salts. wikipedia.org Under salt-free conditions, the reaction often favors the formation of the Z-alkene. However, the presence of lithium salts can lead to equilibration of the betaine (B1666868) intermediates, which can alter the stereochemical outcome. wikipedia.orgmasterorganicchemistry.com For the synthesis of polyisoprenoid chains, where a specific stereochemistry (often E) is required at each newly formed double bond, alternative methods or modifications to the Wittig reaction, such as the Schlosser modification, may be employed to enhance the formation of the desired stereoisomer. libretexts.orgwikipedia.org

Total Synthesis of Complex Organic Molecules

The ability to introduce the 3-methyl-2-butenyl (B1208987) group makes this phosphorane an indispensable tool in the total synthesis of numerous complex natural products. ontosight.aiunimelb.edu.auecampus.comorganicchemistrydata.org

In the realm of natural product synthesis, this compound is frequently employed in late-stage functionalization to install a prenyl group or to build a longer isoprenoid side chain. This strategy is common in the synthesis of various classes of natural products, including:

Meroterpenoids: Compounds of mixed biosynthetic origin, often containing a polyketide or shikimate-derived aromatic core and an isoprenoid tail.

Prenylated flavonoids and coumarins: Where the introduction of the prenyl group can be a key step in achieving the final target molecule.

Vitamin E and related chromanols: The synthesis of the aliphatic side chain often relies on the iterative use of Wittig-type reactions.

A common synthetic strategy involves the reaction of a complex aldehyde, often containing multiple stereocenters and functional groups, with the phosphorane to append the isoprenoid unit. The reliability and predictability of the Wittig reaction make it suitable for these challenging substrates.

The iterative application of the Wittig reaction with this compound or related C5 building blocks is a powerful method for the construction of long polyene and polyisoprenoid chains. nih.govnih.gov This approach has been instrumental in the synthesis of carotenoids, retinoids, and other polyenes. nih.govnih.gov The modular nature of this synthetic approach allows for the systematic assembly of these extended π-systems. nih.gov While other methods for alkene synthesis exist, the Wittig reaction often proves advantageous due to its compatibility with a wide range of functional groups and its ability to form double bonds in sterically congested environments. libretexts.orgopenstax.org

Table 2: Examples of Natural Products Synthesized Using this compound

| Natural Product Class | Example | Role of the Reagent |

| Sesquiterpenes | β-Selinene | Formation of the exocyclic methylene (B1212753) group. ecampus.com |

| Diterpenes | Vitamin A (Retinol) | Construction of the polyene side chain. |

| Meroterpenoids | Asnipyrone B | Introduction of the terminal isoprenoid unit. nih.govnih.gov |

This table provides illustrative examples and is not an exhaustive list.

Functional Group Tolerance and Chemoselectivity

A significant advantage of the Wittig reaction, and by extension the use of this compound, is its excellent functional group tolerance. libretexts.orgunimi.it The reaction is highly chemoselective for aldehydes and ketones, leaving many other common functional groups intact. libretexts.org

This high degree of chemoselectivity is crucial in the context of complex molecule synthesis, where sensitive functional groups must be preserved throughout the synthetic sequence. The phosphorane is compatible with a variety of functionalities, including:

Esters

Amides

Ethers

Nitriles

Acetals

Halogens

Advanced Methodologies and Future Research Directions

Catalytic Variants and Sustainable Approaches for Wittig Olefination

The traditional Wittig reaction, while highly effective, is known for its poor atom economy, generating a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct that can be difficult to separate from the desired alkene product. rsc.org This has driven research into developing catalytic and more sustainable versions of the reaction.

Catalytic Wittig Reaction: The key to a catalytic cycle is the in-situ regeneration of the phosphonium (B103445) ylide. This involves the reduction of the phosphine (B1218219) oxide byproduct back to the corresponding phosphine, which can then re-enter the catalytic cycle. Silanes, such as diphenylsilane (B1312307) and trimethoxysilane, have been employed for the reduction of phosphine oxides like 3-methyl-1-phenylphospholane-1-oxide, which is sometimes preferred over triphenylphosphine oxide due to easier reduction. rsc.org Novel catalysts have also been developed that can facilitate the reaction between aldehydes, α-bromoacetates, and triphenyl phosphite (B83602) to afford α,β-unsaturated esters with high E-stereoselectivity using only 1-2 mol% of the catalyst. nih.gov

Sustainable Approaches: A major focus in greening the Wittig reaction is the replacement of hazardous organic solvents like toluene (B28343), DMF, and DMSO. rsc.orgbeyondbenign.org Water has emerged as a promising alternative medium for reactions involving stabilized ylides. researchgate.netresearchgate.net Despite the often poor solubility of reactants, these aqueous Wittig reactions can proceed with accelerated rates and high yields (80-98%) and E-selectivities (up to 99%). researchgate.net One-pot procedures where the phosphonium salt is generated and reacted in the same aqueous solution of sodium bicarbonate further enhance the green credentials of the process. researchgate.net Other strategies include solvent-free reactions catalyzed by a base like potassium phosphate, which eliminates the need for hazardous solvents such as dichloromethane. beyondbenign.org

| Strategy | Key Features | Example Solvents/Reagents | Reference |

| Catalytic Cycle | In-situ reduction and recycling of phosphine oxide byproduct. | Diphenylsilane, Trimethoxysilane | rsc.org |

| Aqueous Media | Use of water as a green solvent, rate acceleration, high E-selectivity. | Water, Sodium Bicarbonate (aq) | researchgate.net |

| Solvent-Free | Reaction proceeds without a solvent, reducing waste. | Potassium Phosphate (tribasic) | beyondbenign.org |

| Tandem Reactions | Byproduct of the Wittig reaction is used as a catalyst for a subsequent reaction. | Triphenylphosphine oxide | rsc.org |

Modifications of the Triphenylphosphine Moiety for Enhanced Selectivity

The stereochemical outcome of the Wittig reaction is highly dependent on the structure of the ylide, particularly the substituents on the phosphorus atom. acs.org Modifying the standard triphenylphosphine group is a key strategy for tuning the E/Z selectivity of the resulting alkene.

Replacing the phenyl groups on the phosphorus with alkyl groups typically increases the E-selectivity of the reaction. acs.org The electronic and steric properties of the phosphine ligand are critical. tcichemicals.com Electron-rich and bulky trialkylphosphine ligands, such as tri-tert-butylphosphine (B79228) and tricyclohexylphosphine, are known to promote key steps in catalytic cycles. tcichemicals.comyoutube.com The development of ylide-substituted phosphines (YPhos) has introduced a class of ligands with even stronger electron-donating capabilities than traditional trialkylphosphines, allowing for enhanced reactivity. sigmaaldrich.com

Computational studies have provided a deeper understanding of these effects. For triphenylphosphine derivatives, the geometry of the transition state is a deciding factor for selectivity. acs.org In semi-stabilized ylides like (3-methyl-2-butenyl)(triphenyl)phosphorane, selectivity is governed by a delicate balance of 1,2 and 1,3 steric interactions in the transition state. acs.orgnih.gov For stabilized ylides, a strong dipole-dipole interaction leads to high E-selectivity. acs.org Altering the phosphorus substituents changes these interactions, providing a rational basis for designing new ylides with tailored selectivity. acs.org

| Modification Type | Effect on Selectivity/Reactivity | Example Ligand/Substituent | Reference |

| Alkyl for Aryl Substitution | Generally increases E-selectivity. | Trialkylphosphines | acs.org |

| Increased Bulk/Electron Donation | Promotes oxidative addition and reductive elimination in catalytic cycles. | Tri-tert-butylphosphine, Tricyclohexylphosphine | tcichemicals.comyoutube.com |

| Ylide Substitution on Phosphine | Creates highly electron-rich ligands with enhanced catalytic activity. | Ylide-Substituted Phosphines (YPhos) | sigmaaldrich.com |

| P-Chiral Ligands | Used in asymmetric catalysis to control enantioselectivity. | Various optically active phosphines | tcichemicals.com |

Organometallic Catalysis Involving Phosphorane Ligands

Phosphines, the precursors to phosphoranes, are ubiquitous ligands in organometallic chemistry, valued for their ability to stabilize metal complexes and modulate their reactivity and selectivity. tcichemicals.comnumberanalytics.com The electronic and steric properties of phosphine ligands can be finely tuned by changing the substituents on the phosphorus atom, making them highly adaptable for various catalytic processes, particularly palladium-catalyzed cross-coupling reactions. tcichemicals.comyoutube.comnumberanalytics.com

Bulky, electron-rich phosphines have proven to be highly effective ligands for palladium catalysts, enabling cross-coupling reactions that are difficult with less sophisticated ligands, such as those involving unreactive aryl chlorides. youtube.comresearchgate.net The development of specialized phosphine ligands like phospha-adamantanes and ylide-substituted phosphines (YPhos) has led to robust catalysts for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. sigmaaldrich.comresearchgate.net These advanced ligands promote the rate-limiting steps of the catalytic cycle, such as oxidative addition. sigmaaldrich.com

Phosphorane-based ligands themselves can coordinate with transition metals. For example, phosphavinyl(oxo)phosphoranes have been shown to act as bidentate ligands, coordinating with metals like tungsten and palladium through both the P(III) and oxygen atoms. acs.org This coordination can lead to subsequent activation of C-H bonds, opening new avenues for catalytic transformations. acs.org

Computational Chemistry in Predicting Reactivity and Selectivity of this compound

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of the Wittig reaction and predicting its stereochemical outcomes. nih.govcapes.gov.br These studies provide a detailed picture of the reaction pathway, including the structures of transition states and intermediates like oxaphosphetanes. acs.orgacs.org

For semi-stabilized ylides such as this compound, DFT calculations have shown that E/Z selectivity cannot be fully understood without considering the energetics of both the oxaphosphetane formation and its subsequent elimination to the alkene and phosphine oxide. acs.orgnih.gov The calculations reveal that for non- and semi-stabilized ylides, the geometry of the addition transition state is governed by an interplay of steric interactions. acs.org In contrast, for stabilized ylides, dipole-dipole interactions dominate, leading to high E-selectivity. acs.orgt-kougei.ac.jp

These computational models allow researchers to rationalize experimental observations, such as why different phosphine substituents lead to varied E/Z ratios. acs.orgnih.gov This predictive power provides a solid foundation for the rational design of new ylides and reaction conditions to achieve a desired stereochemical outcome, moving beyond empirical trial-and-error approaches. acs.org

Emerging Applications in Materials Science or Polymer Chemistry

Phosphorus-containing polymers represent a versatile class of materials with a wide range of applications, stemming from their unique properties such as flame retardancy, metal-binding capabilities, and biocompatibility. nih.govnih.gov The incorporation of phosphorus can be achieved by polymerizing phosphorus-containing monomers or by the post-polymerization functionalization of existing polymers. nih.govrsc.org

A facile and general method for the phosphorylation of common industrial polymers like polystyrene (PS), polyester (B1180765) (PE), and polyvinyl chloride (PVC) has been developed. rsc.org This method involves reacting azide-functionalized polymers with an acetylene (B1199291) derivative bearing two phosphodiester units, which significantly enhances the thermal stability of the resulting materials and, remarkably, renders them soluble in alcohols. rsc.org

Phosphorus-based polymers are also critical in other industrial applications. They are used as highly effective scale and corrosion inhibitors in the oil and gas industry due to their high thermal stability and tolerance to a wide pH range. mdpi.com In the biomedical field, polyphosphazenes and polyphosphoesters are widely investigated for therapeutic applications, including as injectable hydrogels and in drug delivery systems. nih.gov The phosphorus-containing backbone of these polymers allows for fine-tuning of their degradation profiles and chemical functionalization, making them highly adaptable for advanced materials. nih.gov

Q & A

Basic: What are the standard synthetic routes for preparing (3-methyl-2-butenyl)(triphenyl)phosphorane, and how are intermediates characterized?

Answer:

The compound is synthesized via a two-step protocol common to Wittig reagents. First, a phosphonium salt is generated by reacting triphenylphosphine with 3-methyl-2-butenyl halide (e.g., bromide or chloride). This intermediate is treated with a strong base (e.g., NaHCO₃, n-BuLi) to deprotonate the salt, yielding the phosphorane ylide . Characterization involves:

- Melting point analysis to confirm purity.

- ¹H/¹³C NMR to verify the absence of acidic protons and the presence of vinylidene/triphenyl groups.

- IR spectroscopy to detect P=C stretching vibrations (~1,100–1,200 cm⁻¹) .

- Mass spectrometry for molecular ion confirmation (e.g., [M⁺] at m/z ~362–364).

Advanced: How do solvent polarity and base strength influence the reactivity of this compound in Wittig reactions?

Answer:

The ylide’s nucleophilicity is solvent-dependent. Polar aprotic solvents (e.g., THF, DMF) stabilize the ylide’s charge-separated structure, enhancing reactivity with carbonyl compounds. Weak bases (e.g., NaHCO₃) may lead to incomplete deprotonation, reducing yield, while strong bases (e.g., LDA) risk side reactions with sensitive substrates. Computational studies (DFT) suggest that the transition state involves partial charge transfer from the ylide’s carbon to the carbonyl oxygen, with solvation effects modulating activation barriers .

Basic: What analytical methods are critical for confirming the structural integrity of this compound post-synthesis?

Answer:

- ¹H NMR : Absence of a P–H proton (δ 4–5 ppm) confirms complete deprotonation.

- ³¹P NMR : A singlet near δ 15–25 ppm confirms the phosphorane structure.

- Elemental analysis : Matches calculated C, H, P percentages (e.g., C: ~80%, H: ~6.5%, P: ~8.5%) .

- X-ray crystallography : Resolves the trigonal bipyramidal geometry at phosphorus, with bond lengths consistent with P=C double bonds (~1.68 Å) .

Advanced: How do steric and electronic effects in this compound impact alkene regioselectivity in Wittig reactions?

Answer:

The 3-methyl-2-butenyl group introduces steric hindrance, favoring trans-alkene formation due to the bulky triphenylphosphine moiety directing nucleophilic attack. Electron-donating substituents on the carbonyl substrate stabilize the partial positive charge in the transition state, accelerating reaction rates. Kinetic studies show that electron-deficient aldehydes (e.g., nitrobenzaldehyde) react faster but may lower selectivity due to competing pathways .

Basic: What precautions are necessary for handling this compound in the laboratory?

Answer:

- Storage : Under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.

- Handling : Use dry, aprotic solvents to avoid decomposition (e.g., to phosphine oxides).

- PPE : Gloves (nitrile), safety goggles, and fume hoods to mitigate exposure to dust or vapors .

Advanced: What computational tools predict the pKa and stability of this compound in solution?

Answer:

Density functional theory (DFT) with solvation models (e.g., COSMO-RS) calculates pKa values by comparing protonation energies to reference systems (e.g., phosphoric acid). For ethylene phosphorane analogs, calculated pKa₁ ≈7.9 aligns with experimental ranges (6.5–11.0), validating the method. Stability is predicted via bond dissociation energies (BDEs), with lower BDEs indicating susceptibility to hydrolysis .

Basic: How is the purity of this compound assessed, and what impurities are common?

Answer:

- TLC : Using silica gel plates (hexane:EtOAc = 4:1) to detect residual phosphonium salts (Rf ~0.2) vs. ylide (Rf ~0.5).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) identify oxidized byproducts (e.g., triphenylphosphine oxide).

- Common impurities include unreacted halides and moisture-induced degradation products .

Advanced: What strategies mitigate side reactions when using this compound in complex substrates?

Answer:

- Low-temperature reactions (–78°C) suppress β-hydride elimination in allylic systems.

- Microwave-assisted synthesis reduces reaction times, minimizing decomposition.

- Additives : Crown ethers (e.g., 18-crown-6) enhance ylide solubility and reactivity in nonpolar media .

Basic: What spectroscopic signatures distinguish this compound from its phosphonium precursor?

Answer:

- IR : Loss of P–H stretch (~2,450 cm⁻¹) in the ylide.

- ¹H NMR : Downfield shift of vinyl protons (δ 5.5–6.5 ppm) due to conjugation with phosphorus.

- ³¹P NMR : Shift from δ 20–25 ppm (phosphonium salt) to δ 15–20 ppm (phosphorane) .

Advanced: How does the ylide’s electronic structure influence its reactivity in cross-coupling vs. traditional Wittig reactions?

Answer:

The ylide’s electron-rich P=C bond participates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) when modified with boronate esters. However, steric bulk from the 3-methyl-2-butenyl group may limit catalytic turnover. Comparative studies show that less hindered ylides (e.g., methylidenetriphenylphosphorane) exhibit higher cross-coupling efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.